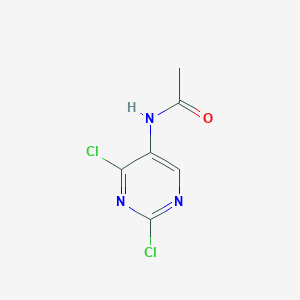

N-(2,4-Dichloropyrimidin-5-yl)acetamide

CAS No.: 89581-88-4

Cat. No.: VC7158684

Molecular Formula: C6H5Cl2N3O

Molecular Weight: 206.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89581-88-4 |

|---|---|

| Molecular Formula | C6H5Cl2N3O |

| Molecular Weight | 206.03 |

| IUPAC Name | N-(2,4-dichloropyrimidin-5-yl)acetamide |

| Standard InChI | InChI=1S/C6H5Cl2N3O/c1-3(12)10-4-2-9-6(8)11-5(4)7/h2H,1H3,(H,10,12) |

| Standard InChI Key | VHZSVPKEMDVFGI-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CN=C(N=C1Cl)Cl |

Introduction

Chemical Identity and Structural Features

N-(2,4-Dichloropyrimidin-5-yl)acetamide belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with two nitrogen atoms at the 1st and 3rd positions of the six-membered ring. The compound’s structure features chlorine atoms at the 2nd and 4th positions of the pyrimidine ring and an acetamide group (-NHCOCH) at the 5th position . Its IUPAC name, N-(2,4-dichloropyrimidin-5-yl)acetamide, reflects this substitution pattern.

Key Structural Attributes:

-

Molecular Formula:

-

Molecular Weight: 206.03 g/mol

-

SMILES Notation: CC(=O)NC1=CN=C(N=C1Cl)Cl

The presence of electron-withdrawing chlorine atoms enhances the compound’s reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Synthesis and Manufacturing

The synthesis of N-(2,4-dichloropyrimidin-5-yl)acetamide typically involves multi-step reactions starting from simpler pyrimidine precursors. A notable method, described in a Chinese patent (CN103058934A), outlines the following optimized protocol :

-

Ring Formation: Urea, triethyl orthoformate, and ethyl acetoacetate undergo condensation in the presence of potassium hydroxide to form a pyrimidine intermediate.

-

Chlorination: The intermediate is treated with phosphorus oxychloride (POCl) under reflux conditions to introduce chlorine atoms at the 2nd and 4th positions.

-

Acetamide Functionalization: The chlorinated product is reacted with acetyl chloride or acetic anhydride to introduce the acetamide group at the 5th position.

Critical Reaction Conditions:

-

Temperature: 80–110°C for chlorination

-

Solvent: Anhydrous dichloromethane or toluene

-

Purification: Column chromatography using silica gel with a petroleum ether/dichloromethane gradient

This method achieves a yield of approximately 68–72% with >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Physical and Chemical Properties

N-(2,4-Dichloropyrimidin-5-yl)acetamide exhibits the following physicochemical characteristics :

| Property | Value |

|---|---|

| Density | 1.7 ± 0.1 g/cm³ |

| Melting Point | Not reported (decomposes >200°C) |

| Boiling Point | 554.8 ± 60.0 °C (estimated) |

| Solubility | Slightly soluble in water; soluble in DMSO, DMF |

The compound’s low water solubility limits its direct application in biological systems, necessitating derivatization or formulation with solubilizing agents.

Comparative Analysis with Related Compounds

The bioactivity of N-(2,4-dichloropyrimidin-5-yl)acetamide is influenced by its substitution pattern. The table below compares it with structurally similar pyrimidine derivatives :

| Compound | Substituents | Key Activity |

|---|---|---|

| N-(2-Chloropyrimidin-5-yl)acetamide | Single Cl at C2 | Moderate antifungal |

| N-(4,6-Dichloropyrimidin-5-yl)formamide | Cl at C4/C6, formamide | Herbicidal (ALS inhibition) |

| N-(2-Methoxypyrimidin-5-yl)acetamide | Methoxy at C2 | Antioxidant (IC = 12 μM) |

The dichloro substitution at C2/C4 confers superior electrophilicity, enhancing interactions with biological nucleophiles such as cysteine residues in enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume